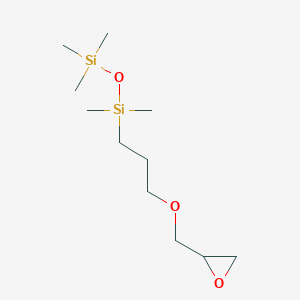

(3-Glycidoxypropyl)pentamethyldisiloxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl-[3-(oxiran-2-ylmethoxy)propyl]-trimethylsilyloxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWALDPIZVWXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)CCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434997 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18044-44-5 | |

| Record name | AGN-PC-0MY3L7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of (3-Glycidoxypropyl)pentamethyldisiloxane (CAS No. 18044-44-5), a versatile organosilicon compound. This document details its synthesis via platinum-catalyzed hydrosilylation, its key physicochemical properties, and its wide-ranging applications as a silane coupling agent and resin modifier. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique attributes of this bifunctional molecule, which seamlessly bridges the interface between organic and inorganic materials.[1]

Introduction: A Molecular Bridge

This compound is a unique molecule featuring a reactive epoxy functional group and a flexible pentamethyldisiloxane backbone.[1] This dual nature allows it to act as a molecular bridge, forming covalent bonds with both organic polymers and inorganic surfaces. The siloxane segment imparts desirable properties such as low surface tension, hydrophobicity, and high thermal stability, while the glycidyl ether group offers a reactive site for curing and grafting reactions with a variety of resins and polymers.[2] These characteristics make it a valuable component in advanced materials, including adhesives, sealants, coatings, and composites, where enhanced adhesion, improved flexibility, and increased durability are paramount.

Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with properties that make it suitable for a variety of applications.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18044-44-5 | [1][3][4][5] |

| Molecular Formula | C11H26O3Si2 | [3] |

| Molecular Weight | 262.50 g/mol | [3][6] |

| Appearance | Clear, colorless to light yellow liquid | [1] |

| Boiling Point | 81 °C at 1.5 mmHg | [4][6] |

| Density | 0.915 g/mL | [4][6] |

| Refractive Index (n20/D) | 1.4267 | [4][6] |

| Flash Point | 83 °C | [4][6] |

Synthesis: The Hydrosilylation Pathway

The primary and most efficient method for the synthesis of this compound is the platinum-catalyzed hydrosilylation of allyl glycidyl ether with pentamethyldisiloxane. This addition reaction forms a stable silicon-carbon bond and preserves the reactive epoxy functionality.

Reaction Mechanism

The hydrosilylation reaction is typically catalyzed by a platinum(0) complex, such as Karstedt's catalyst. The generally accepted mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene (allyl glycidyl ether). Migratory insertion of the alkene into the platinum-hydride bond and subsequent reductive elimination yields the final product and regenerates the catalyst.

Caption: A simplified diagram of the platinum-catalyzed hydrosilylation.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

Allyl glycidyl ether (AGE)

-

Pentamethyldisiloxane (PMDS)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution, ~2% Pt in xylene)

-

Toluene (anhydrous)

-

Activated carbon

-

Anhydrous magnesium sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with a nitrogen inlet

-

Dropping funnel

-

Magnetic stirrer and heating mantle

-

Thermometer

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure it is dry and under a nitrogen atmosphere.

-

Charging Reactants: Charge the flask with allyl glycidyl ether and anhydrous toluene.

-

Catalyst Addition: Add Karstedt's catalyst to the reaction mixture. A typical catalyst loading is in the range of 5-10 ppm of platinum relative to the reactants.

-

Heating: Heat the mixture to 60-80°C with vigorous stirring.

-

Addition of Siloxane: Add pentamethyldisiloxane dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

-

Reaction Monitoring: After the addition is complete, continue stirring at the reaction temperature for an additional 2-4 hours. Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band around 2130 cm⁻¹.

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Add activated carbon to the mixture and stir for 1-2 hours to scavenge the platinum catalyst.

-

Filter the mixture through a pad of celite to remove the activated carbon.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain a high-purity product.

-

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show the disappearance of the Si-H stretching band from pentamethyldisiloxane (around 2130 cm⁻¹) and the C=C stretching band from allyl glycidyl ether (around 1645 cm⁻¹). Key characteristic peaks for the product include those for the Si-O-Si linkage (around 1050 cm⁻¹), the C-O-C ether bonds, and the epoxide ring (around 910 and 850 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will confirm the presence of the glycidoxypropyl group and the pentamethyldisiloxane moiety. The characteristic signals for the epoxy protons will be observed, along with the signals for the propyl chain and the methyl groups on the silicon atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

-

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in various research and development applications:

-

Adhesives and Sealants: It is used to improve the bonding strength of epoxy-based adhesives to various substrates, including metals, glass, and plastics.[2] In sealants, it enhances flexibility, sealing performance, and resistance to aging.[2]

-

Coatings: As a coating additive, it improves leveling, wettability, and adhesion.[1] The siloxane component provides a low surface energy, which enhances the water and corrosion resistance of the coating.

-

Composites: It acts as a coupling agent to improve the interfacial adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices, leading to composites with enhanced mechanical properties.

-

Surface Modification: The molecule can be used to modify the surface of inorganic materials to impart hydrophobicity and improve their compatibility with organic media.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[7] It is essential to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[7] Personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn.[7] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[7] Store in a tightly closed container in a cool, dry place.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).[3][7]

Conclusion

This compound is a highly versatile and valuable molecule for materials science and chemical synthesis. Its straightforward synthesis via hydrosilylation, combined with its unique combination of a reactive epoxy group and a flexible siloxane backbone, enables the creation of advanced materials with enhanced properties. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers and developers to leverage its potential in their respective fields.

References

-

Gelest, Inc. This compound Safety Data Sheet. [Link]

-

Gelest, Inc. This compound. [Link]

-

Gelest, Inc. SIG5838.0 GHS US English US SDS. [Link]

-

Changfu Chemical. This compound CAS: 18044-44-5. [Link]

-

Gelest, Inc. This compound. [Link]

-

Changfu Chemical. This compound CAS: 18044-44-5. [Link]

- Connell, L. S., et al. "Functionalizing natural polymers with alkoxysilane coupling agents: Reacting 3-glycidoxypropyl trimethoxysilane with poly(γ-glutamic acid) and gelatin." The Royal Society of Chemistry, 2017.

-

Chemsrc. This compound | CAS#:18044-44-5. [Link]

-

Johnson Matthey. Karstedt catalysts. [Link]

-

Heraeus Precious Metals. Hydrosilylation Catalysts (Silicones). [Link]

-

Scientific Spectator. Platinum Catalysts for Hydrosilation. [Link]

-

Reddit. Hydrosilylation: Removing black/golden colour from product.[Link]

- Rbihi, Z., et al.

Sources

- 1. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]

- 2. This compound CAS: 18044-44-5 [cfsilicones.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. This compound | CAS#:18044-44-5 | Chemsrc [chemsrc.com]

- 6. This compound | [gelest.com]

- 7. silicycle.com [silicycle.com]

An In-depth Technical Guide to the Characterization of (3-Glycidoxypropyl)pentamethyldisiloxane

This guide provides a comprehensive technical overview of the characterization of (3-Glycidoxypropyl)pentamethyldisiloxane, a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the essential properties, synthesis, and detailed analytical methodologies for this compound.

Introduction

This compound is a unique bifunctional molecule featuring a reactive epoxy group and a flexible disiloxane backbone. This structure allows it to act as an effective coupling agent, bridging organic polymers with inorganic surfaces. Its applications are prominent in the formulation of advanced adhesives, sealants, coatings, and composites where improved adhesion, flexibility, and surface properties are paramount.[1] The low surface tension imparted by the siloxane component enhances the wettability and adhesion of materials it is incorporated into.[1] The high reactivity of the terminal epoxy group enables it to form covalent bonds with a variety of functional groups, including amines and hydroxyls, facilitating strong interfacial bonding.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₆O₃Si₂ | [2] |

| Molecular Weight | 262.496 g/mol | [2] |

| Appearance | Clear Liquid | [2] |

| InChI | InChI=1S/C11H26O3Si2/c1-15(2,3)14-16(4,5)8-6-7-12-9-11-10-13-11/h11H,6-10H2,1-5H3 | [2] |

| InChI Key | OYWALDPIZVWXIM-UHFFFAOYSA-N | [2] |

| SMILES | C(C)O(C)CCCOCC1CO1 | [2] |

Synthesis Pathway: Hydrosilylation

The industrial synthesis of epoxy-functionalized siloxanes like this compound is typically achieved through a platinum-catalyzed hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. In this case, allyl glycidyl ether reacts with pentamethyldisiloxane. This method is favored for its high efficiency and atom economy.[3]

A generalized reaction scheme is presented below, illustrating the formation of the target molecule. The selection of the platinum catalyst, such as Karstedt's catalyst, is crucial for achieving high yields and selectivity.[3]

Caption: Generalized synthesis of this compound.

Comprehensive Characterization Methodologies

A multi-faceted analytical approach is essential for the complete characterization of this compound, ensuring its purity, identity, and suitability for its intended application. The following sections detail the key spectroscopic, chromatographic, and chemical methods employed.

Caption: Workflow for the characterization of the target molecule.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the identity of the synthesized compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural characterization of this compound. A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity.

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and neighboring protons. Key expected signals include those for the methyl groups on the silicon atoms, the propyl chain, and the protons of the epoxy ring.

-

¹³C NMR: Reveals the number of non-equivalent carbons and their chemical environments. The spectrum will show distinct signals for the carbons in the siloxane backbone, the propyl linker, and the epoxide.

-

²⁹Si NMR: This technique is specific to the silicon atoms and will confirm the presence of the two distinct silicon environments in the disiloxane structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Si-(CH₃)₂ | ~ -2 |

| Si-(CH₃)₃ | ~ 1 |

| Si-CH₂- | ~ 15 |

| -CH₂-CH₂- | ~ 23 |

| -CH₂-O- | ~ 74 |

| O-CH₂-epoxy | ~ 72 |

| CH-epoxy | ~ 51 |

| CH₂-epoxy | ~ 44 |

| Note: These are approximate values and may vary based on the solvent and experimental conditions. |

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[4]

-

Key Vibrational Bands:

-

Si-O-Si stretching: A strong, broad band around 1000-1100 cm⁻¹.

-

Si-CH₃ rocking and stretching: Bands around 1260 cm⁻¹ and 800-840 cm⁻¹.

-

C-H stretching (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

-

Epoxy ring vibrations: Characteristic bands around 910 cm⁻¹ (asymmetric ring stretching) and 840 cm⁻¹ (symmetric ring stretching).

-

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small drop of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric interference.

c) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can further confirm its structure. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.[5][6][7]

-

Expected Molecular Ion: The mass spectrum should show a peak corresponding to the molecular weight of the compound (262.5 g/mol ).

-

Fragmentation Pattern: Characteristic fragments corresponding to the loss of methyl groups, the propyl chain, or cleavage of the siloxane bond would be expected.

Chromatographic Analysis

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of this compound and for detecting any unreacted starting materials or byproducts from the synthesis.[8]

Experimental Protocol: GC Analysis

-

Column Selection: A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) is suitable for this analysis.

-

Sample Preparation: The sample is diluted in a suitable solvent such as dichloromethane or hexane.

-

Injection and Separation: A small volume of the diluted sample is injected into the GC. The oven temperature is programmed to ramp up to ensure the separation of components with different boiling points.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

-

Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Chemical Methods

Epoxide Equivalent Weight (EEW) Titration

This classical chemical method is crucial for quantifying the reactive epoxy content of the material. The Epoxide Equivalent Weight is defined as the weight of the resin in grams that contains one gram equivalent of epoxide groups.[9] The standard method for this determination is ASTM D1652.[10][11]

Principle: The method involves the titration of the epoxy groups with a standardized solution of hydrobromic acid (HBr) generated in situ from the reaction of perchloric acid with a quaternary ammonium bromide. The endpoint is determined potentiometrically.[10][11]

Experimental Protocol: EEW Titration

-

Reagent Preparation: A standardized solution of perchloric acid in glacial acetic acid and a solution of tetraethylammonium bromide in acetic acid are prepared.[11]

-

Sample Preparation: A known weight of the this compound sample is accurately weighed and dissolved in a suitable solvent like dichloromethane.[10][11]

-

Titration: The sample solution is titrated with the standardized perchloric acid solution. The HBr generated reacts with the epoxy ring.

-

Endpoint Detection: The endpoint of the titration is determined using a potentiometer.

-

Calculation: The EEW is calculated based on the volume of titrant consumed and the weight of the sample.

Applications in Research and Development

The thorough characterization of this compound is critical for its successful application in various fields:

-

Drug Delivery: As a component in silica-based nanoparticles for controlled release, where the epoxy group can be used to conjugate drugs or targeting ligands.

-

Biomaterials: For the surface modification of implants and biosensors to improve biocompatibility and performance.[12]

-

Advanced Materials: As a key ingredient in high-performance composites and adhesives, particularly where flexibility and thermal stability are required.[13]

Conclusion

The comprehensive characterization of this compound requires a synergistic combination of spectroscopic, chromatographic, and chemical methods. Each technique provides unique and complementary information, enabling a complete understanding of the molecule's identity, purity, and functionality. This in-depth guide provides the foundational knowledge and practical protocols for researchers and scientists to effectively analyze this important organosilicon compound.

References

-

This compound | CymitQuimica.

-

Synthesis and characterization of silane modified waterborne epoxy - ResearchGate.

-

This compound | CAS#:18044-44-5 | Chemsrc.

-

This compound CAS: 18044-44-5 - Changfu Chemical.

-

Silane-Treated Glass Bead Surfaces: Their Characterization by Atomic Force Microscopy and Their Effect on the Yield Stress of Filled Poly(vinyl Chloride) | Request PDF - ResearchGate.

-

(PDF) Modification of epoxy resin by silane-coupling agent to improve tensile properties of viscose fabric composites - ResearchGate.

-

18044-44-5(this compound) Product Description - ChemicalBook.

-

(3- GLYCIDOXYPROPYL)TRIMETHOXYSILANE | - Gelest, Inc.

-

Silanes and Silicones for Epoxy Resins - Gelest.

-

The influence of silane coupling agent composition on the surface characterization of fiber and on fiber-matrix interfacial shear strength | Scilit.

-

3-Glycidoxypropyltrimethoxysilane synthesis - ChemicalBook.

-

Siloxane Modifiers for Epoxy Resins. - DTIC.

-

Determination of epoxide equivalent weight of epoxy resin using fourier transform near infrared spectroscopy | Scilit.

-

III Analytical Methods - UNEP.

-

Epoxy value - Wikipedia.

-

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of (3-Glycidyloxypropyl)triethoxysilane - Benchchem.

-

Determination of Epoxide Values in Resins - Mettler Toledo.

-

Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution - ResearchGate.

-

(3-Glycidyloxypropyl)trimethoxysilane Glycidyl 3-(trimethoxysilyl)propyl ether - Sigma-Aldrich.

-

Epoxide equivalent weight of EP unmodified and silane coupling agent modified epoxy resin - ResearchGate.

-

(3-glycidoxypropyl) trimethoxysilane - AIR analysis - Analytice.

-

3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications - IJFMR.

-

ESI and MALDI mass spectrometry of large POSS oligomers - Polymer Science and Engineering : UMass Amherst.

-

Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC - NIH.

-

3-Glycidoxypropyltrimethoxysilan: Description, And Analysis of Works Approaches and Applications - Semantic Scholar.

-

Computational and Experimental Spectroscopic Investigation of (3-Glycidoxypropyl) trimethoxysilane (GPTMS): Molecular Structure, Property Prediction, and NMR Simulation Studies | African Journal of Biomedical Research.

-

Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - UDSpace - University of Delaware.

-

3-Glycidoxypropyltrimethoxysilane | - atamankimya.com.

-

(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane - Optional[13C NMR] - Chemical Shifts - SpectraBase.

-

Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes - MDPI.

Sources

- 1. This compound CAS: 18044-44-5 [cfsilicones.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (3-glycidoxypropyl) trimethoxysilane - AIR analysis - Analytice [analytice.com]

- 6. ijfmr.com [ijfmr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 3-Glycidoxypropyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 9. Epoxy value - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. (3- GLYCIDOXYPROPYL)TRIMETHOXYSILANE | [gelest.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

(3-Glycidoxypropyl)pentamethyldisiloxane reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of (3-Glycidoxypropyl)pentamethyldisiloxane

Authored by a Senior Application Scientist

Abstract

This technical guide offers a comprehensive exploration of the synthesis and core reaction mechanisms of this compound. This bifunctional molecule is of significant interest in materials science and polymer chemistry, acting as a unique molecular bridge between organic and inorganic domains. Its structure, featuring a reactive glycidoxypropyl (epoxy) group and a stable pentamethyldisiloxane tail, imparts a distinct set of properties and functionalities. This document elucidates the primary synthesis route via hydrosilylation and delves into the nuanced mechanisms of its key reactions, particularly the acid- and base-catalyzed ring-opening of the epoxide moiety. Detailed experimental protocols, mechanistic diagrams, and a curated list of authoritative references are provided to support researchers, scientists, and drug development professionals in leveraging this versatile compound.

Introduction: A Molecule of Duality

This compound is a hybrid organic-inorganic compound characterized by two distinct functional ends.

-

The Organic Moiety: A glycidoxypropyl group, which contains a highly strained, three-membered epoxide ring. This ring is the primary site of chemical reactivity, susceptible to nucleophilic attack that allows for covalent bonding with a wide range of organic polymers and functional groups.[1][2]

-

The Inorganic Moiety: A pentamethyldisiloxane group. Unlike the hydrolyzable alkoxysilyl groups found in common silane coupling agents like (3-Glycidoxypropyl)trimethoxysilane (GPTMS), this disiloxane tail is largely inert to hydrolysis and condensation.[3] Instead, it imparts critical physical properties such as low surface tension, flexibility, and hydrophobicity to the systems in which it is incorporated.[3]

This dual nature makes this compound an effective surface modifier, adhesion promoter, and a key component in the synthesis of advanced silicone-epoxy hybrid materials, coatings, and sealants.[3][4]

Core Synthesis Route: Hydrosilylation

The principal industrial method for synthesizing this compound is the platinum-catalyzed hydrosilylation of allyl glycidyl ether (AGE) with pentamethyldisiloxane. This addition reaction forms a stable silicon-carbon bond with high atom economy.[5][6]

The overall reaction is as follows: Allyl Glycidyl Ether + Pentamethyldisiloxane → this compound

The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst, and is understood to proceed via a mechanism analogous to the Chalk-Harrod cycle.[6] This involves the oxidative addition of the Si-H bond to the platinum center, coordination of the alkene (allyl glycidyl ether), migratory insertion, and finally, reductive elimination of the final product.[6]

Caption: Synthesis of this compound via hydrosilylation.

Key Reaction Mechanisms: The Chemistry of the Epoxide Ring

The vast majority of the chemical reactivity of this compound is dominated by its epoxide ring. The inherent ring strain makes it an excellent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles.[7] These reactions can be broadly categorized into acid-catalyzed and base-catalyzed pathways.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group (a hydroxyl group). This activation significantly lowers the energy barrier for nucleophilic attack.[8] The subsequent attack by a weak nucleophile (e.g., water, alcohol) proceeds via an SN2-like mechanism.

Mechanism Pillars:

-

Protonation: The epoxide oxygen is protonated by an acid catalyst (H-A).

-

Nucleophilic Attack: A nucleophile (Nu-H) attacks one of the electrophilic carbons of the protonated epoxide. This occurs via a backside attack, leading to an inversion of stereochemistry.[8]

-

Deprotonation: The protonated nucleophile is deprotonated to yield the final, neutral product.

The regioselectivity of the attack depends on the substitution of the epoxide carbons. For primary/secondary carbons, the attack generally occurs at the less substituted carbon. However, if a tertiary carbon is present, the reaction gains SN1-like character, and the attack favors the more substituted carbon due to carbocation stability.[8] A common example is hydrolysis in dilute acid, which yields a vicinal diol.[9][10]

Caption: General mechanism for acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening

In the presence of a strong nucleophile (e.g., amines, hydroxides, alkoxides), the epoxide ring can be opened without prior acid catalysis.[8] This reaction is a classic SN2 mechanism where the nucleophile directly attacks one of the epoxide carbons, with the alkoxide ion acting as the leaving group.

Mechanism Pillars:

-

Nucleophilic Attack: The strong nucleophile directly attacks the less sterically hindered carbon of the epoxide ring.[7] This backside attack forces the ring to open.

-

Protonation: The resulting alkoxide intermediate is protonated by a solvent molecule (e.g., water, alcohol) to give the final neutral product.

This pathway is fundamental to the use of epoxysilanes in curing epoxy resins with amine hardeners, forming stable β-amino alcohols that constitute the cross-linked polymer network.[11][12] The reaction is highly regioselective, with the nucleophile consistently attacking the least substituted carbon.[12]

Caption: Mechanism for base-catalyzed ring-opening with an amine nucleophile.

Polymerization Reactions

The epoxide ring can also undergo ring-opening polymerization to form polyether chains. This can be initiated by both cationic (acid-catalyzed) and anionic (base-catalyzed) mechanisms.[13][14] This reactivity is exploited in the creation of epoxy-based polymers and hybrid materials where the siloxane component is incorporated into a polyether backbone.[10][15]

Experimental Protocols

A self-validating system requires clear, reproducible methodologies. Below is a representative protocol for the reaction of this compound with an amine.

Protocol: Synthesis of a β-Amino Alcohol via Amine Ring-Opening

Objective: To covalently link a primary amine to this compound through a base-catalyzed ring-opening reaction.

Materials:

-

This compound

-

Benzylamine (or other primary amine)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask with magnetic stirrer

-

Condenser

-

Heating mantle

Methodology:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging Reactants: To the flask, add this compound (1 equivalent) and dissolve it in a minimal amount of ethanol.

-

Amine Addition: Add benzylamine (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or FTIR spectroscopy (disappearance of the epoxide peak ~910 cm⁻¹).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product, a β-amino alcohol, can be purified further by column chromatography if necessary.

Caption: Experimental workflow for the aminolysis of this compound.

Comparative Data

While kinetic data for this compound is sparse, extensive studies on the analogous GPTMS provide valuable insights into the reactivity of the glycidoxypropyl group. The rate of epoxide ring-opening is highly dependent on pH, temperature, and the nature of the catalyst and nucleophile.

| Parameter | Effect on Epoxide Ring-Opening Rate | Causality |

| Temperature Increase | Dramatic acceleration | Provides activation energy for the reaction. The activation energy for the hydrolysis (ring-opening to a diol) of the glycidoxypropyl group has been estimated at 68.4 kJ/mol.[9] |

| Acidic pH | Accelerates reaction | Protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack.[8] |

| Basic pH | Accelerates reaction with strong nucleophiles | Increases the concentration/availability of strong nucleophiles (e.g., OH⁻, R-NH₂) for SN2 attack.[10][16] |

| Lewis Acids (e.g., Al, Zr alkoxides) | Catalyzes ring-opening | The metal center coordinates with the epoxide oxygen, polarizing the C-O bond and making it more susceptible to nucleophilic attack.[17] |

| Steric Hindrance | Decreases reaction rate | Increased steric hindrance around the epoxide ring slows the rate of SN2 nucleophilic addition.[18] |

Conclusion

This compound is a uniquely structured molecule whose chemistry is overwhelmingly dictated by its strained epoxide ring. The primary reaction mechanisms involve acid- and base-catalyzed nucleophilic ring-opening, providing a versatile toolkit for covalently bonding this molecule to a vast array of organic functional groups and polymers. Understanding these distinct pathways—from the proton-activated attack in acidic media to the direct SN2 attack by strong nucleophiles—is paramount for its effective application. By leveraging this knowledge, researchers can precisely control its incorporation into advanced materials, designing novel coatings, adhesives, and hybrid polymers with tailored properties imparted by its flexible, low-surface-energy disiloxane tail.

References

-

F. De Buyl, J. De Jaeger, M. Van den Bergh, J. De Smedt, and J. V. Mele, "Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane," Dow Corning S. A. [Online]. Available: [Link]

-

P. Innocenzi, C. Figus, T. Kidchob, M. Valentini, B. Alonso, and M. Takahashi, "Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution," Dalton Transactions. [Online]. Available: [Link]

-

P. Innocenzi, C. Figus, T. Kidchob, M. Valentini, B. Alonso, and M. Takahashi, "Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution," ResearchGate. [Online]. Available: [Link]

-

"Epoxy Silanes in Reactive Polymer Emulsions," Specialty Chemicals. [Online]. Available: [Link]

-

"3-Glycidoxypropyltrimethoxysilane," Ataman Kimya. [Online]. Available: [Link]

-

J. C. Galeano-Duque, J. C. Poveda-Jaramillo, and M. Mesa, "3-Glycidoxypropyltrimethoxysilan: Description, And Analysis of Works Approaches and Applications," Semantic Scholar. [Online]. Available: [Link]

-

"Epoxy Silanes as adhesion promoters, epoxy silane coupling agent," SiSiB SILICONES. [Online]. Available: [Link]

-

S. H. Lee, S. H. Hong, S. C. Kim, and Y. K. Chung, "Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes," ResearchGate. [Online]. Available: [Link]

-

J. Pyun, K. Matyjaszewski, "Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites," ResearchGate. [Online]. Available: [Link]

-

M. Jankowska-Wajda, O. Bartlewicz, A. Szpecht, and H. Maciejewski, "Yields of the product of hydrosilylation of allyl glycidyl ether with 1,1,1,3,5,5,5-heptamethyltrisiloxane..." ResearchGate. [Online]. Available: [Link]

-

N. Embarek and N. Sahli, "GREEN SYNTHESIS OF FUNCTIONALIZED POLY(3-GLYCIDOXYPROPYL-TRIMETHOXYSILANE) USING AN ECO-CATALYST (TREATED MONTMORILLONITE)," Chemistry & Chemical Technology. [Online]. Available: [Link]

-

J. C. Galeano-Duque, J. C. Poveda-Jaramillo, and M. Mesa, "3-Glycidoxypropyltrimethoxysilan: Description, AndAnalysis of Works Approaches and Applications," International Journal for Multidisciplinary Research. [Online]. Available: [Link]

-

E. A. Chernyshev, Z. V. Belyakova, L. K. Knyazeva, and N. N. Khromykh, "Hydrosilylation of allyl glycidyl ether with triethoxysilane," ResearchGate. [Online]. Available: [Link]

-

"this compound," Changfu Chemical. [Online]. Available: [Link]

-

L. S. Connell, L. Gabrielli, O. Mahony, L. Russo, L. Cipolla, and J. R. Jones, "Functionalizing natural polymers with alkoxysilane coupling agents: reacting 3-glycidoxypropyl trimethoxysilane with poly(γ-glutamic acid) and gelatin," Polymer Chemistry. [Online]. Available: [Link]

-

H. Wolter, W. Storch, and H. Ott, "On the Influence of Metal Alkoxides on the Epoxide Ring-Opening and Condensation Reactions of 3-Glycidoxypropyltrimethoxysilane," ResearchGate. [Online]. Available: [Link]

-

C. A. Casagrande, L. F. Jochem, and W. L. Repette, "Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy," ResearchGate. [Online]. Available: [Link]

-

"Reactions of Epoxides: Ring-opening," Chemistry LibreTexts. [Online]. Available: [Link]

-

"Functionalized Hybrid Silicones – Catalysis, Synthesis and Application," mediaTUM. [Online]. Available: [Link]

-

S. K. Ghorai, A. K. Sahoo, and D. K. Maiti, "Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols," Chemical Communications. [Online]. Available: [Link]

-

R. A. Akesson, "On the Hydrolysis of Trialkylphenoxysilanes," SciSpace. [Online]. Available: [Link]

-

"Epoxides Ring-Opening Reactions," Chemistry Steps. [Online]. Available: [Link]

-

B. Dudziec and B. Marciniec, "Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes," MDPI. [Online]. Available: [Link]

-

C. El-schobaky, S. El-hag, and C. El-schobaky, "Study of the acid hydrolysis of (3-methacryloxypropyl)trimethoxysilane by capillary electrophoresis–ion-trap mass spectrometry," ResearchGate. [Online]. Available: [Link]

-

E. B. K. G. Estillore, J. V. Trueblood, and S. A. V. "Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles," Oberlin College and Conservatory. [Online]. Available: [Link]

-

"3-Glycidoxypropyltrimethoxysilane," Ataman Kimya. [Online]. Available: [Link]

-

"3-Glycidoxypropyltrimethoxysilane," Ataman Kimya. [Online]. Available: [Link]

-

"Applications of 3-(2,3-glycidoxy) Propyl Trimethoxysilane," Nanjing Chemical Material Corp. [Online]. Available: [Link]

-

R. M. Agustín, "Industrial synthesis of reactive silicones: reaction mechanisms and processes," Organic Chemistry Frontiers. [Online]. Available: [Link]

-

N. N. A. Al-Marsoumi, "Ring-opening polymerization of γ-glycidoxypropyltrimethoxysilane catalyzed by multi-metal cyanide catalyst," ResearchGate. [Online]. Available: [Link]

-

D. A. D. G. de Souza, "Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 Catalyst System," MDPI. [Online]. Available: [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Epoxy Silanes as adhesion promoters, epoxy silane coupling agent | SiSiB SILICONES [sinosil.com]

- 3. This compound CAS: 18044-44-5 [cfsilicones.com]

- 4. dakenchem.com [dakenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Silanes for Crosslinking and Scratch Resistance [evonik.com]

- 12. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. www2.oberlin.edu [www2.oberlin.edu]

An In-depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane

CAS Number: 18044-44-5

This technical guide provides a comprehensive overview of (3-Glycidoxypropyl)pentamethyldisiloxane, a bifunctional organosilicon compound. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, synthesis, reaction mechanisms, and practical applications of this versatile molecule. The insights provided are grounded in established scientific principles and aim to empower users with the knowledge to effectively utilize this compound in their research and development endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a unique molecule that bridges the worlds of organic and inorganic chemistry. Its structure features a flexible pentamethyldisiloxane backbone, which imparts properties such as low surface tension, thermal stability, and hydrophobicity. Crucially, it is functionalized with a reactive glycidoxypropyl group containing an epoxide ring, enabling covalent modification and surface functionalization.[1][2] This dual-functionality is the cornerstone of its utility as a coupling agent and surface modifier.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 18044-44-5 | [3][4] |

| Molecular Formula | C₁₁H₂₆O₃Si₂ | [3] |

| Molecular Weight | 262.496 g/mol | [3] |

| Appearance | Clear, colorless to light yellow liquid | [2][3] |

| Boiling Point | 81 °C @ 1.5 mmHg | [4] |

| Density | 0.915 g/mL | |

| Purity | Typically ≥ 95% | [2] |

| SMILES | C(C)O(C)CCCOCC1CO1 | [3] |

| InChI Key | OYWALDPIZVWXIM-UHFFFAOYSA-N | [3] |

Synthesis and Reaction Mechanisms

The primary industrial route to synthesizing this compound is through the platinum-catalyzed hydrosilylation of allyl glycidyl ether (AGE) with pentamethyldisiloxane. This atom-economical addition reaction forms a stable silicon-carbon bond.

The Hydrosilylation Reaction: A Foundational Synthesis

The hydrosilylation process is typically catalyzed by platinum complexes, such as Karstedt's catalyst. The reaction proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination and insertion of the alkene (allyl glycidyl ether), and finally reductive elimination of the product.[5] The reaction is highly exothermic and requires careful temperature control to minimize side reactions, such as the isomerization of the allyl glycidyl ether.[6]

Caption: Synthesis of this compound via hydrosilylation.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is an illustrative example based on established hydrosilylation procedures for similar siloxanes and should be adapted and optimized for specific laboratory conditions.

Materials:

-

Allyl glycidyl ether (AGE)

-

Pentamethyldisiloxane

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene

-

Toluene (anhydrous)

-

Activated carbon

-

Inhibitor (e.g., a vinyl-terminated siloxane)

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a temperature probe.

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle

Procedure:

-

Reactor Setup: The reaction flask is thoroughly dried and purged with an inert gas to exclude moisture, which can deactivate the catalyst and lead to side reactions.

-

Initial Charge: The flask is charged with allyl glycidyl ether and a small amount of an inhibitor. The inhibitor is added to prevent premature reaction during heating.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the flask.

-

Heating: The mixture is heated to the reaction temperature, typically between 70-90°C.

-

Hydrosilylation: Pentamethyldisiloxane is added dropwise from the dropping funnel. The addition rate is carefully controlled to manage the exothermic reaction and maintain the desired temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹).

-

Post-Reaction: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours to ensure complete conversion.

-

Purification: The crude product is cooled to room temperature. The platinum catalyst can be removed by treating the mixture with activated carbon followed by filtration. The final product is then purified by vacuum distillation.

The Versatile Epoxy Ring: Gateway to Functionalization

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is the basis for its use as a coupling agent, allowing it to form covalent bonds with a wide range of organic functional groups. Common nucleophiles include amines, hydroxyls, and thiols. The reaction is typically base- or acid-catalyzed. Under basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide.

Caption: Nucleophilic ring-opening of the epoxy group.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in various advanced applications, particularly where the interface between organic and inorganic materials is critical.

Surface Modification of Nanoparticles for Drug Delivery

In the field of drug delivery, surface modification of nanoparticles is crucial to improve their biocompatibility, stability, and targeting capabilities.[7][8][9] this compound can be used to functionalize the surface of silica or other oxide-based nanoparticles. The siloxane portion of the molecule can interact with the hydroxyl groups on the nanoparticle surface, while the epoxy group provides a reactive handle for the attachment of targeting ligands, stealth polymers like polyethylene glycol (PEG), or the drug molecule itself.[10]

Table 2: Illustrative Comparison of Unmodified vs. Modified Nanoparticles

| Parameter | Unmodified Nanoparticles | Nanoparticles Modified with this compound |

| Surface Chemistry | Hydrophilic (hydroxyl groups) | Hydrophobic (siloxane) with reactive epoxy groups |

| Dispersibility in Organic Media | Poor | Good |

| Biocompatibility | Variable, may induce protein adsorption | Can be improved by further functionalization (e.g., PEGylation) |

| Drug Loading Capacity | Dependent on adsorption | Can be enhanced through covalent conjugation |

| Targeting Potential | Low | High (after conjugation of targeting ligands) |

Experimental Protocol: Surface Modification of Silica Nanoparticles

Disclaimer: This protocol is a generalized procedure and should be optimized for the specific type of nanoparticles and subsequent application.

Materials:

-

Silica nanoparticles

-

This compound

-

Anhydrous toluene

-

Triethylamine (as a catalyst)

-

Ethanol

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup

-

Centrifuge

Procedure:

-

Nanoparticle Preparation: Silica nanoparticles are first dried under vacuum to remove adsorbed water from their surface.

-

Dispersion: The dried nanoparticles are dispersed in anhydrous toluene under an inert atmosphere. Sonication may be used to ensure a uniform dispersion.

-

Silanization: this compound and a catalytic amount of triethylamine are added to the nanoparticle dispersion.

-

Reaction: The mixture is heated to reflux and stirred for several hours (e.g., 12-24 hours) to allow the silanization reaction to proceed.

-

Purification: The functionalized nanoparticles are collected by centrifugation and washed multiple times with toluene and then ethanol to remove unreacted silane and the catalyst.

-

Characterization: The success of the surface modification can be confirmed by techniques such as FTIR (appearance of characteristic C-H and C-O-C stretching bands from the glycidoxypropyl group), thermogravimetric analysis (TGA) to quantify the organic content, and dynamic light scattering (DLS) to assess the change in particle size and surface charge.

Sources

- 1. Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. This compound CAS: 18044-44-5 [cfsilicones.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:18044-44-5 | Chemsrc [chemsrc.com]

- 5. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. experts.umn.edu [experts.umn.edu]

- 9. Preparation and Surface Modification of Polymeric Nanoparticles for Drug Delivery: State of the Art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane: Synthesis, Properties, and Applications in Advanced Materials

Foreword: Bridging the Interface Between Organic and Inorganic Chemistry

In the realm of advanced materials, the interface between organic polymers and inorganic substrates is a critical frontier that dictates the ultimate performance and durability of composite systems. At this junction, molecular engineers require a versatile toolkit to create robust and lasting connections. (3-Glycidoxypropyl)pentamethyldisiloxane emerges as a pivotal tool in this context. This specialized organosilane, bearing both a reactive epoxy functionality and a flexible siloxane backbone, offers a unique combination of properties for the sophisticated modification of thermosetting resins and surfaces. This guide provides an in-depth exploration of its chemical architecture, synthesis, reaction mechanisms, and practical applications, tailored for researchers and professionals in drug development, materials science, and chemical engineering.

Molecular Architecture and Physicochemical Properties

This compound, with the CAS number 18044-44-5, is a bifunctional molecule designed to act as a molecular bridge.[1][2] Its structure consists of a terminal epoxy group (glycidoxypropyl) linked to a pentamethyldisiloxane moiety. This unique arrangement imparts a dual reactivity that is central to its function as a coupling agent and resin modifier.

The glycidoxypropyl group provides a reactive site for ring-opening reactions with a variety of nucleophiles, including amines, hydroxyls, and carboxylic acids, which are common functionalities in epoxy resins and other polymers.[1] Concurrently, the pentamethyldisiloxane segment offers low surface tension, flexibility, and compatibility with silicone-based systems, while also influencing the overall solubility and handling characteristics of the molecule.[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Reference(s) |

| CAS Number | 18044-44-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₆O₃Si₂ | [1][2][3] |

| Molecular Weight | 262.50 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 81 °C @ 1.5 mmHg | [3] |

| Density | 0.915 g/mL | [3] |

| Refractive Index | 1.4267 | [3] |

Synthesis Pathway: The Hydrosilylation Route

The primary industrial synthesis of this compound is achieved through the hydrosilylation of allyl glycidyl ether with pentamethyldisiloxane.[4] This addition reaction involves the platinum-catalyzed addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group.

The reaction is favored for its high atom economy and the formation of a stable silicon-carbon bond. The general transformation is depicted below:

Caption: Synthesis of this compound via hydrosilylation.

Experimental Protocol: Laboratory-Scale Synthesis

The following is a representative protocol for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

-

Allyl glycidyl ether (AGE)

-

Pentamethyldisiloxane

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Toluene (anhydrous)

-

Inert gas (Nitrogen or Argon)

Apparatus:

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle with a temperature controller

-

Inert gas supply

Procedure:

-

The reaction flask is charged with allyl glycidyl ether and a catalytic amount of Karstedt's catalyst dissolved in a minimal amount of anhydrous toluene.

-

The mixture is heated to 70-80°C under a gentle stream of inert gas with vigorous stirring.

-

Pentamethyldisiloxane is added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature does not exceed 90°C. The reaction is exothermic.

-

After the complete addition of pentamethyldisiloxane, the reaction mixture is maintained at 80°C for an additional 2-3 hours to ensure complete conversion.

-

The progress of the reaction can be monitored by FT-IR spectroscopy, observing the disappearance of the Si-H stretching band (around 2120 cm⁻¹) from pentamethyldisiloxane.

-

Upon completion, the reaction mixture is cooled to room temperature. The product is then purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, its chemical structure allows for the prediction of its key spectroscopic features based on well-established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals corresponding to the different proton environments in the molecule:

-

Trimethylsilyl group (-Si(CH₃)₃): A sharp singlet around 0.05-0.1 ppm.

-

Dimethylsilyl group (-Si(CH₃)₂-): A singlet in the region of 0.0-0.05 ppm.

-

Propyl chain protons (-CH₂-CH₂-CH₂-): A series of multiplets between 0.5 and 3.5 ppm.

-

Glycidyl ether protons (-O-CH₂-CH(O)CH₂): Complex multiplets in the range of 2.5-4.0 ppm, characteristic of the oxirane ring and adjacent methylene groups.

FT-IR Spectroscopy (Predicted)

The infrared spectrum provides valuable information about the functional groups present:

-

Si-O-Si stretching: A strong, broad absorption band around 1050-1100 cm⁻¹.

-

C-H stretching (alkyl): Sharp peaks in the 2850-2960 cm⁻¹ region.

-

Epoxy ring vibrations: Characteristic absorptions around 1250 cm⁻¹ (ring breathing), 910 cm⁻¹ (asymmetric ring stretching), and 840 cm⁻¹ (symmetric ring stretching).

-

Si-CH₃ rocking: A distinct peak around 800-840 cm⁻¹.

Reaction Mechanisms and Applications in Epoxy Systems

The primary application of this compound is as a reactive additive in epoxy resin formulations, where it serves to enhance flexibility, adhesion, and surface properties.[1]

Covalent Integration into the Epoxy Network

During the curing process of an epoxy resin with an amine-based hardener, the epoxy group of the disiloxane undergoes a ring-opening reaction with the primary or secondary amines of the curing agent. This reaction covalently incorporates the flexible disiloxane moiety into the rigid, cross-linked epoxy network.[5]

Caption: Covalent integration of the disiloxane into an epoxy network.

This incorporation leads to several beneficial effects:

-

Improved Flexibility and Toughness: The flexible Si-O-Si backbone of the disiloxane introduces molecular-level mobility within the otherwise brittle epoxy matrix, thereby enhancing its toughness and impact resistance.

-

Reduced Internal Stress: The increased flexibility helps to dissipate internal stresses that can arise during curing and thermal cycling, leading to improved dimensional stability and reduced cracking.

-

Enhanced Adhesion: The siloxane component can improve the wetting of and interaction with various substrates, particularly those with low surface energy.[1]

Surface Modification and Wettability

The pentamethyldisiloxane moiety has a low surface tension, which causes it to migrate to the surface of coatings and adhesives.[1] This surface activity leads to improved leveling and wettability of the formulation on various substrates.[1] It also imparts a degree of hydrophobicity to the cured material, which can enhance its water and corrosion resistance.

Field-Proven Applications

The unique properties of this compound make it a valuable additive in a range of high-performance applications:

-

Adhesives and Sealants: It is used to improve the flexibility, sealing performance, and aging resistance of epoxy-based adhesives and sealants.[1] Its ability to enhance the bonding strength to challenging substrates like metals and plastics is particularly noteworthy.[1]

-

Coatings: In coating formulations, it acts as a leveling agent and adhesion promoter, while also improving the water resistance and weatherability of the cured film.[1]

-

Electronic Encapsulation: The improved flexibility and stress-reducing properties are highly beneficial in electronic applications, such as the encapsulation of semiconductor chips, where it helps to mitigate stress caused by thermal expansion mismatch between the chip and the substrate.[1]

Handling and Safety Considerations

This compound is a reactive chemical and should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

-

Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.

-

Ventilation: Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and bases.

Conclusion: A Multifaceted Molecular Tool

This compound stands out as a highly effective and versatile molecule for the modification of epoxy-based materials. Its dual-functional nature allows for its covalent integration into polymer networks while simultaneously imparting the beneficial properties of silicones, such as flexibility and low surface energy. For researchers and developers in the fields of advanced adhesives, coatings, and composites, a thorough understanding of this molecule's synthesis, reactivity, and application provides a powerful avenue for creating next-generation materials with enhanced performance and durability.

References

-

Changfu Chemical. This compound CAS: 18044-44-5. Available at: [Link]

-

Gelest, Inc. This compound. Available at: [Link]

-

ResearchGate. Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. Available at: [Link]

-

ResearchGate. Hydrosilylation of Allyl Alcohol with [HSiMe2OSiO1.5]8: Octa(3-hydroxypropyldimethylsiloxy)octasilsesquioxane and Its Octamethacrylate Derivative as Potential Precursors to Hybrid Nanocomposites. Available at: [Link]

-

ResearchGate. Yields of the product of hydrosilylation of allyl glycidyl ether with... Available at: [Link]

-

Chemsrc. This compound | CAS#:18044-44-5. Available at: [Link]

-

ResearchGate. Reactions that may occur during curing an epoxide with a primary amine. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

ResearchGate. Hydrosilylation of allyl glycidyl ether with triethoxysilane. Available at: [Link]

-

Google Patents. United States Patent (19). Available at: [Link]

-

International Journal for Modern Trends in Science and Technology. Evaluating the Thermal and Mechanical Properties of Siloxane-Enhanced Epoxy Resins in Adhesive Formulations. Available at: [Link]

-

PubChem. Glycidoxypropyltrimethoxysilane. Available at: [Link]

-

ResearchGate. FTIR spectra of 3-glycidoxypropyl-trimethoxysilane (GPTMS). Available at: [Link]

-

ResearchGate. FT-IR spectrum of 3-glycidoxypropyltriethoxysilane (GPTMS). Available at: [Link]

-

mediaTUM. Functionalized Hybrid Silicones – Catalysis, Synthesis and Application. Available at: [Link]

- Google Patents. EP3628700A1 - 3-glycidyloxypropylalkoxysilane oligomer-containing composition, method for their preparation and their use.

-

SciELO. Analysis of the 3-Glycidoxypropyltrimethoxysilane (GPTMS) hydrolysis by infrared spectroscopy. Available at: [Link]

-

ResearchGate. IR spectra of GPTMS molecule. Available at: [Link]

-

PubMed. Surface chemical conversion of 3-glycidoxypropyldimethylethoxysilane on hydroxylated silicon surface: FT-IR, contact angle and ellipsometry analysis. Available at: [Link]

-

Elsevier. Modification of epoxy resins with functional silanes, polysiloxanes, silsesquioxanes, silica and silicates. Available at: [Link]

-

ThreeBond Technical News. Curing Agents for Epoxy Resin. Available at: [Link]

- Google Patents. US20200231842A1 - Surface Treatment.

-

ResearchGate. Thermal, Mechanical, and Electrical Properties of Alkyd-Epoxy Resin Nanocomposites Modified with 3-Glycidyloxypropyl-POSS. Available at: [Link]

-

Semantic Scholar. The reactions of 3-glycidoxypropyltrimethoxysilane in acidic solutions on polymerization and in the presence of silica. Available at: [Link]

- Google Patents. EP0672702A1 - Process for the preparation of organyloxy groups containing organopolysiloxanes.

- Google Patents. US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine.

Sources

An In-depth Technical Guide to (3-Glycidoxypropyl)pentamethyldisiloxane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (3-Glycidoxypropyl)pentamethyldisiloxane, a unique bifunctional organosilicon compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core properties, synthesis, reactivity, and its burgeoning applications where the interplay of organic and inorganic characteristics is paramount.

Executive Summary

This compound is a specialized silane coupling agent distinguished by its dual-ended functionality. At one end, a reactive epoxy (glycidoxy) group offers a versatile handle for covalent modification with a wide range of organic moieties. At the other, a pentamethyldisiloxane group imparts properties characteristic of silicones, such as low surface tension, hydrophobicity, and thermal stability. This unique structure enables it to act as a molecular bridge, compatibilizing and covalently bonding disparate materials like organic polymers and inorganic substrates. This guide will elucidate the chemical principles that make this molecule a valuable tool in advanced materials and a compound of interest for biomedical applications.

Core Molecular Profile

This compound is a clear, liquid organosilicon compound. Its fundamental role as a coupling agent and surface modifier is dictated by the distinct chemical functionalities integrated into its single molecular structure.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, processing, and performance in various applications.

| Property | Value | Source(s) |

| Molecular Weight | 262.50 g/mol | [1][2] |

| Chemical Formula | C₁₁H₂₆O₃Si₂ | [1] |

| CAS Number | 18044-44-5 | [3] |

| Appearance | Clear Liquid | [1][3] |

| Density | 0.915 g/mL at 25 °C | [2] |

| Boiling Point | 81 °C at 1.5 mmHg | [2] |

| Refractive Index | 1.4267 at 20 °C | [2] |

| Flash Point | 83 °C | [2] |

| Hydrolytic Sensitivity | No reaction with water under neutral conditions | [2] |

Structural Anatomy and Reactivity

The molecule's power lies in its hybrid structure, which can be visualized as two distinct reactive zones connected by a flexible propyl linker.

Caption: Molecular structure of this compound.

-

The Pentamethyldisiloxane Moiety: This end of the molecule, (CH₃)₃Si-O-Si(CH₃)₂-, provides low surface tension, which enhances wettability and adhesion on various surfaces.[3] Its flexibility and hydrophobicity are characteristic of silicones.

-

The Glycidoxypropyl Group: This functional group contains a highly strained three-membered epoxy ring. This ring is susceptible to nucleophilic attack, allowing it to react readily with amines, hydroxyls, and other functional groups present in organic resins or on substrate surfaces.[3] This reactivity is the key to its function as a covalent linker.

Synthesis and Mechanism

The primary industrial route for synthesizing this compound is through the platinum-catalyzed hydrosilylation of allyl glycidyl ether (AGE) with pentamethyldisiloxane.

The Hydrosilylation Reaction

Hydrosilylation is an addition reaction where a silicon-hydride (Si-H) bond adds across a carbon-carbon double bond. This process is highly efficient and forms a stable silicon-carbon bond. The general reaction is as follows:

Caption: Synthesis via Platinum-Catalyzed Hydrosilylation.

The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex), which offers high activity and selectivity.[4]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a representative procedure for the synthesis of this compound. Caution: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Allyl glycidyl ether (AGE)

-

Pentamethyldisiloxane

-

Karstedt's catalyst (or other suitable platinum catalyst)

-

Toluene (anhydrous)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle.

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas.

-

Charging the Reactor: To the flask, add allyl glycidyl ether and the platinum catalyst dissolved in a small amount of anhydrous toluene.

-

Initiating the Reaction: Heat the mixture to approximately 70-80°C with vigorous stirring.

-

Addition of Silane: Add pentamethyldisiloxane dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 90°C.

-

Reaction Completion: After the addition is complete, maintain the mixture at 80°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) from the pentamethyldisiloxane.

-

Purification: The final product is typically purified by vacuum distillation to remove the solvent and any unreacted starting materials.

Applications in Materials Science

The dual functionality of this compound makes it a highly effective coupling agent and resin modifier, particularly in epoxy-based systems.[3]

Adhesion Promoter in Epoxy Systems

When incorporated into an epoxy resin formulation, the molecule migrates to the interface between the resin and an inorganic substrate (e.g., glass, metal). The siloxane portion has a low surface tension, which improves the wetting and adhesion of the resin to the substrate.[3] The epoxy group on the silane then co-reacts with the curing agent and the bulk epoxy resin, forming strong, covalent bonds across the interface. This significantly enhances the durability and strength of the bond, especially under challenging environmental conditions.[3]

Sources

safety and handling of (3-Glycidoxypropyl)pentamethyldisiloxane

An In-depth Technical Guide on the Safety and Handling of (3-Glycidoxypropyl)pentamethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Foreword

This compound is a versatile organosilane utilized in a multitude of applications, including as a coupling agent, a surface modifier for biomaterials, and in the synthesis of organic-inorganic hybrid materials. Its bifunctional nature, possessing both a reactive epoxy group and a flexible disiloxane backbone, makes it a valuable tool in advanced materials science and drug development. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a substance is the foundation of its safe handling.

| Property | Value |

| Chemical Formula | C10H24O3Si2 |

| Synonyms | 3-(2,3-EPOXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE |

| Physical State | Liquid |

| Appearance | Colorless |

| Odor | Odorless |

| Boiling Point | 120 °C / 248 °F |

| Flash Point | 122 °C / 251.6 °F (Combustible liquid)[1] |

| Specific Gravity | Not available |

| Water Solubility | Insoluble |

Hazard Identification and Mitigation

This compound is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before its use.

Primary Hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Serious Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Tract Irritation: May cause irritation to the respiratory tract.[1]

-

Combustible Liquid: It is a combustible liquid.[1]

Hazard Visualization

Caption: Primary hazards associated with this compound.

Safe Handling and Personal Protection

Adherence to strict safety protocols is paramount when working with this compound. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

-

Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is essential to prevent the accumulation of vapors.[1]

-

Emergency Equipment: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Chemical safety goggles. A face shield may be necessary for splash-prone procedures.[1] | To prevent eye contact, which can cause serious irritation.[1] |

| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and subsequent irritation.[1] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] | To minimize the risk of skin contact. |

| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used if ventilation is inadequate.[1] | To prevent inhalation of vapors that can irritate the respiratory tract.[1] |

Logical Workflow for PPE Selection

Caption: Decision-making workflow for selecting appropriate PPE.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Keep the container tightly closed.[1]

-

Store in a cool, well-ventilated place away from heat.[1]

-

Incompatible materials to avoid include alkalis, metal salts, oxidizing agents, and precious metals.[1]

Disposal

-

Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[1]

-

The material may be incinerated.[1]

-

Avoid releasing the chemical into the environment.[1]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. Get medical advice/attention.[1] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice/attention.[1] |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[1]

-

Hazards from Combustion: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[1]

-

Firefighter Protection: Do not enter the fire area without proper protective equipment, including respiratory protection.[1]

References

-

(3-GLYCIDOXYPROPYL)-1,1,3,3-TETRAMETHYLDISILOXANE Safety Data Sheet. (2015). Gelest, Inc. Retrieved from [Link]

-

Safety Data Sheet for (3-GLYCIDOXYPROPYL)-1,1,3,3-TETRAMETHYLDISILOXANE. (2015). Gelest, Inc. Retrieved from [Link]

Sources

solubility of (3-Glycidoxypropyl)pentamethyldisiloxane in organic solvents

An In-Depth Technical Guide to the Solubility of (3-Glycidoxypropyl)pentamethyldisiloxane in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a bifunctional organosilane that possesses both a reactive epoxy group and a flexible, low-surface-energy pentamethyldisiloxane segment.[1] This unique molecular architecture makes it a valuable component in advanced materials science, serving as a coupling agent, resin modifier, and surface treatment agent to bridge organic polymers with inorganic materials.[1] Understanding its solubility profile in various organic solvents is paramount for researchers and formulation scientists to effectively utilize its properties in applications ranging from coatings and adhesives to advanced composites and drug delivery systems. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed qualitative solubility profile across a spectrum of organic solvents, a robust experimental protocol for solubility determination, and practical insights into its application.